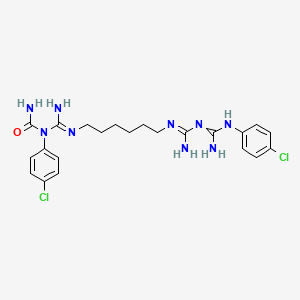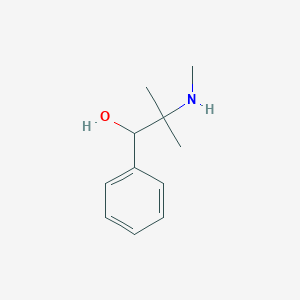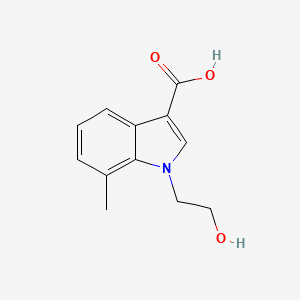
Oxo Chlorhexidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxo Chlorhexidine is a derivative of chlorhexidine, a broad-spectrum antimicrobial agent widely used in healthcare settings. Chlorhexidine itself is known for its effectiveness against a variety of pathogens, including bacteria, fungi, and viruses . This compound retains these properties while offering additional benefits in terms of stability and efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxo Chlorhexidine involves the reaction of chlorhexidine with an oxidizing agent. One common method is the reaction of chlorhexidine with hydrogen peroxide under controlled conditions. The reaction typically takes place in an aqueous medium at a temperature range of 25-30°C. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade hydrogen peroxide and chlorhexidine in large reactors. The reaction conditions are carefully monitored to ensure the purity and yield of the final product. The product is then subjected to rigorous quality control measures before being packaged for distribution .
Analyse Chemischer Reaktionen
Types of Reactions
Oxo Chlorhexidine undergoes several types of chemical reactions, including:
Oxidation: The primary reaction involved in its synthesis.
Reduction: Can be reduced back to chlorhexidine under specific conditions.
Substitution: Reacts with various nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide is commonly used.
Reducing Agents: Sodium borohydride can be used for reduction.
Nucleophiles: Various amines and alcohols can react with this compound.
Major Products Formed
Oxidation: this compound.
Reduction: Chlorhexidine.
Substitution: Various substituted chlorhexidine derivatives.
Wissenschaftliche Forschungsanwendungen
Oxo Chlorhexidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions.
Biology: Employed in studies involving microbial inhibition and cell membrane disruption.
Medicine: Used in formulations for antiseptics and disinfectants.
Industry: Incorporated into products for sterilization and hygiene
Wirkmechanismus
Oxo Chlorhexidine exerts its antimicrobial effects by disrupting the microbial cell membrane. The positively charged molecule interacts with the negatively charged phosphate groups on the cell surface, leading to membrane destabilization and leakage of intracellular contents. This results in cell death. The compound is effective against a broad range of pathogens, including bacteria, fungi, and viruses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorhexidine: The parent compound, widely used as an antiseptic.
Hexamidine: Another antimicrobial agent with similar properties.
Cerium Oxide Nanoparticles: Used in combination with chlorhexidine for enhanced antimicrobial activity
Uniqueness
Oxo Chlorhexidine stands out due to its enhanced stability and efficacy compared to chlorhexidine. It offers prolonged antimicrobial activity and is less prone to resistance development. Additionally, its ability to form stable complexes with other antimicrobial agents makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C22H29Cl2N9O |
|---|---|
Molekulargewicht |
506.4 g/mol |
IUPAC-Name |
1-[N'-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]carbamimidoyl]-1-(4-chlorophenyl)urea |
InChI |
InChI=1S/C22H29Cl2N9O/c23-15-5-9-17(10-6-15)31-20(26)32-19(25)29-13-3-1-2-4-14-30-21(27)33(22(28)34)18-11-7-16(24)8-12-18/h5-12H,1-4,13-14H2,(H2,27,30)(H2,28,34)(H5,25,26,29,31,32) |
InChI-Schlüssel |
OGUCGFTTYLMYKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N(C2=CC=C(C=C2)Cl)C(=O)N)N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13842209.png)
![[(1R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate](/img/structure/B13842211.png)

![2-Allyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13842220.png)


![(3R,6S)-6-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13842245.png)
![(5R,8R,9S,10R,13S,14S)-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13842250.png)
![rel-(1R,2R)-3-Oxo-2-[(2Z)-5-(sulfooxy)-2-penten-1-yl]cyclopentaneacetic Acid (relative) Sodium Salt](/img/structure/B13842252.png)
![Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-sulfanylidenepyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B13842260.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13842265.png)
![N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea](/img/structure/B13842269.png)
